![molecular formula C10H13NO B12989967 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the ring-opening of 2-aryl-N-tosylaziridine by 2-bromobenzyl alcohol, followed by a CuI-catalyzed N-arylation reaction . Another approach involves the conversion of 5-methylanthranilic acid to 1,2,3,5-tetrahydro-7-methyl-4,1-benzoxazepine through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable one-pot synthesis procedures. These methods often utilize recyclization reactions and multicomponent heterocyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxazepine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine include:
Benzodiazepines: Known for their anxiolytic and sedative properties.
Thiazepines: Exhibiting different biological activities due to the presence of sulfur in the ring.
Dithiazepines: Containing two sulfur atoms in the ring, leading to unique properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
7-methyl-1,2,3,5-tetrahydro-4,1-benzoxazepine |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
YTBNXSWNPKLTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


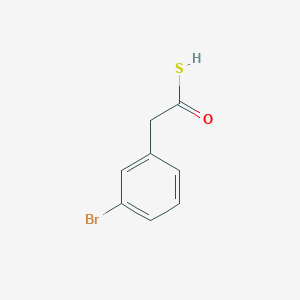
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12989895.png)
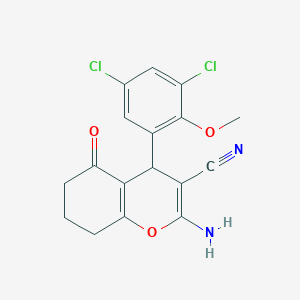
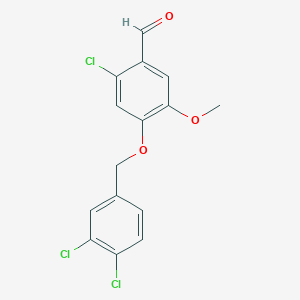
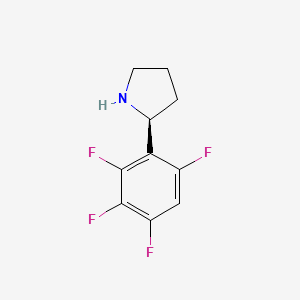
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12989915.png)
![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)
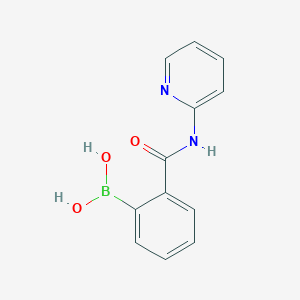
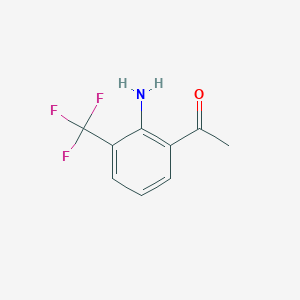
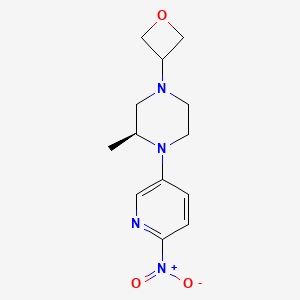
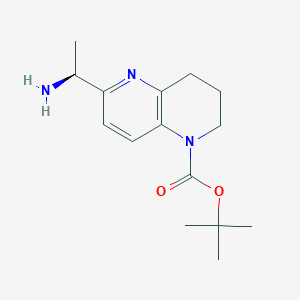
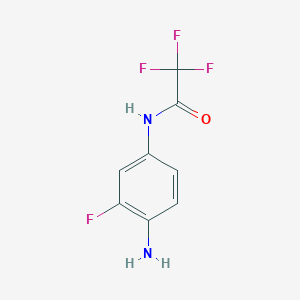
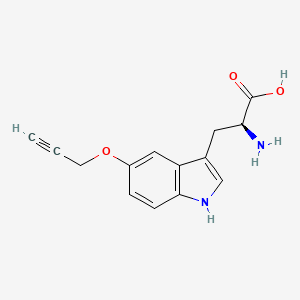
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
